2-Hydroxy Fenspiride

Description

Contextualization within Fenspiride (B195470) Metabolite Research

Research has shown that Fenspiride is metabolized at various positions on its molecular structure, leading to a range of metabolites. nih.govresearchgate.net The identification and characterization of these metabolites are crucial for a complete understanding of the drug's pharmacokinetics. Studies involving the administration of Fenspiride have utilized techniques like gas chromatography-mass spectrometry (GC-MS) to detect and identify these metabolites in biological fluids. researchgate.netnih.govresearchgate.net The presence of 2-Hydroxy Fenspiride, along with other hydroxylated and N-oxide metabolites, has been documented in such analytical investigations. researchgate.netresearchgate.netweblivelink.comaxios-research.com

Table 1: Key Properties of this compound

| Property | Value |

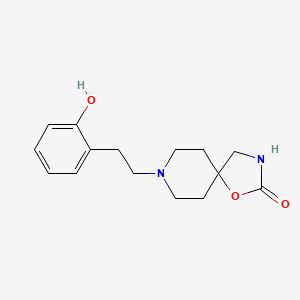

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.34 |

| CAS Number | 441781-21-1 |

This data is compiled from available chemical and supplier information. weblivelink.comaxios-research.comaxios-research.com

Significance as a Reference Standard in Pharmaceutical Sciences

The availability of pure, well-characterized chemical substances is fundamental to the integrity and reproducibility of pharmaceutical research and quality control. This compound serves as a crucial reference standard in this domain. weblivelink.comaxios-research.comaxios-research.com Reference standards are highly purified compounds used as a benchmark for analytical purposes. mriglobal.org

In the context of pharmaceutical sciences, reference standards for drug metabolites like this compound are indispensable for several reasons:

Analytical Method Development and Validation: They are essential for creating and validating the accuracy and precision of analytical methods designed to quantify the metabolite in biological samples. axios-research.commriglobal.org

Pharmacokinetic and Metabolism Studies: Reference standards allow for the accurate identification and quantification of metabolites in in vitro and in vivo studies, which is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. tandfonline.comnih.gov

Quality Control: In the manufacturing of the parent drug, reference standards for metabolites can be used to identify and control potential impurities. weblivelink.com

Regulatory Compliance: Regulatory bodies often require the submission of data that includes the characterization and quantification of major metabolites, making their reference standards a necessity for drug approval processes.

The use of metabolite reference standards ensures the reliability and consistency of data across different laboratories and studies, which is a cornerstone of good scientific practice. mriglobal.orgnih.gov

Overview of Academic Research Trajectories for Hydroxylated Chemical Compounds

The introduction of a hydroxyl (-OH) group into a chemical compound, a process known as hydroxylation, is a common metabolic pathway for many drugs and xenobiotics. mdpi.comufl.edu This biotransformation is often mediated by enzymes such as cytochrome P450 monooxygenases. nih.govufl.edu The addition of a hydroxyl group generally increases the water solubility of a compound, facilitating its excretion from the body. oup.com

Academic research into hydroxylated compounds follows several key trajectories:

Enhanced Pharmacological Activity: In some cases, hydroxylation can lead to the formation of a metabolite with enhanced or altered pharmacological activity compared to the parent drug. mdpi.com Research often focuses on synthesizing and testing these hydroxylated derivatives to explore their therapeutic potential. acs.orgacs.org

Improved Physicochemical Properties: The introduction of a hydroxyl group can significantly alter a compound's solubility and bioavailability. mdpi.comjst.go.jp Researchers investigate these changes to improve drug delivery and formulation. mdpi.com

Toxicity and Reactive Metabolites: While often a detoxification pathway, hydroxylation can sometimes lead to the formation of reactive metabolites that can cause cellular toxicity. ufl.eduoup.com A significant area of research is dedicated to identifying and mitigating the risks associated with such reactive intermediates.

Biocatalysis and Green Chemistry: There is a growing interest in using enzymes for the selective hydroxylation of compounds. acs.org This biocatalytic approach is often more efficient and environmentally friendly than traditional chemical synthesis methods for producing hydroxylated derivatives. mdpi.comacs.org

The study of hydroxylated metabolites, therefore, provides valuable insights into drug efficacy, safety, and the potential for developing new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-[2-(2-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-4-2-1-3-12(13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFHFRFWXNXODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857762 | |

| Record name | 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441781-21-1 | |

| Record name | 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Derivatization Pathways of 2 Hydroxy Fenspiride

Strategies for the Direct Synthesis of 2-Hydroxy Fenspiride (B195470)

The direct synthesis of 2-Hydroxy Fenspiride, where a hydroxyl group is introduced onto the fenspiride scaffold in a late-stage transformation, primarily involves advanced C-H oxidation techniques. The existence of hydroxylated metabolites of fenspiride has been confirmed in vivo, which has spurred the development of synthetic methods to produce these compounds for analytical and further research purposes. nih.gov

One of the most pertinent findings in this area is the oxidative methylation of fenspiride. nih.gov This process utilizes a manganese catalyst, Mn(CF3PDP), for a site- and chemoselective C-H hydroxylation at a methylene (B1212753) position adjacent to the spiro-oxazolidinone's quaternary center. Although the final product in this study was the methylated analog, the reaction proceeds through a crucial this compound intermediate. Lowering the catalyst and hydrogen peroxide loadings in similar systems has been shown to favor the isolation of the hydroxylated product (hemiaminal) over further oxidation or reaction. nih.gov This suggests that careful optimization of reaction conditions could provide a viable route for the direct synthesis and isolation of this compound.

The key challenge in direct C-H hydroxylation is controlling the selectivity and preventing over-oxidation. The piperidine (B6355638) nitrogen in fenspiride can be protonated with an acid like HBF4 to act as a strong electron-withdrawing group, which deactivates other potentially reactive sites, such as the benzylic position and other α-amino C-H bonds, thereby directing the oxidation to the desired methylene group. nih.gov

Table 1: Key Findings in Direct Synthesis Approaches

| Method | Reagents/Catalyst | Key Feature | Intermediate/Product | Reference |

|---|---|---|---|---|

| Oxidative Methylation | Mn(CF3PDP), H2O2, AlMe3 | Proceeds via a hydroxylation intermediate. | This compound (intermediate), 2-Methyl Fenspiride | nih.gov |

Chemo-Enzymatic Approaches to 2-Hydroxylation

Chemo-enzymatic synthesis offers a powerful and highly selective alternative to traditional chemical methods for hydroxylation. These methods leverage the specificity of enzymes to achieve transformations that are often difficult to control with conventional reagents.

A common chemo-enzymatic strategy involves a two-step process: enzymatic epoxidation followed by hydrolysis. frontiersin.orgnih.gov This approach, demonstrated effectively for propenylbenzenes, first uses a lipase (B570770) (e.g., Novozym 435 from Candida antarctica) to catalyze the formation of a peroxycarboxylic acid in situ, which then epoxidizes a double bond on the substrate. The resulting epoxide is subsequently hydrolyzed to form a diol. nih.gov While fenspiride lacks a suitable double bond for this specific sequence, the principle of using enzymes for controlled oxidation is broadly applicable.

A more direct enzymatic approach would involve cytochrome P450 monooxygenases, which are known to catalyze the hydroxylation of a wide range of substrates, including complex drug molecules. nih.gov The in vivo metabolism of fenspiride to its hydroxylated forms strongly suggests the involvement of P450 enzymes. nih.gov A chemo-enzymatic process could therefore involve using isolated P450 enzymes or whole-cell biotransformation systems containing these enzymes to directly hydroxylate the fenspiride molecule at the C-2 position. nih.gov

Another relevant biocatalytic method is the use of halohydrin dehalogenases. Recent research has shown their utility in synthesizing spiro-oxazolidinones, including fenspiride itself, from spiro-epoxide precursors at high concentrations. acs.org This highlights the potential of enzymatic systems to handle the specific structural motifs present in fenspiride and its derivatives.

Table 2: Relevant Chemo-Enzymatic Strategies

| Enzyme Class | Transformation | Applicability to Fenspiride | Reference |

|---|---|---|---|

| Lipases | Epoxidation of alkenes | Indirect; demonstrates enzymatic oxidation principles. | frontiersin.orgnih.gov |

| Cytochrome P450s | C-H Hydroxylation | High potential for direct and selective hydroxylation. | nih.gov |

Exploration of Precursor Modifications for this compound Elaboration

Synthesizing this compound through the modification of precursors offers a versatile alternative to late-stage hydroxylation. This approach involves building the hydroxyl functionality into an early-stage intermediate, which is then carried through the synthetic sequence. Several established synthetic routes to fenspiride provide multiple entry points for such modifications. mdpi.com

The most common starting material for fenspiride synthesis is 1-phenethyl piperidin-4-one. mdpi.comresearchgate.net Key synthetic strategies branching from this precursor include:

The Reformatsky/Curtius Rearrangement Route: The piperidone is reacted with ethyl bromoacetate (B1195939) in a Reformatsky reaction to produce a β-hydroxy ester. This hydroxyl group is crucial for the final cyclization. The ester is converted to a hydrazide, and then an acyl azide, which undergoes a Curtius rearrangement and intramolecular trapping by the hydroxyl group to form the oxazolidinone ring. mdpi.compreprints.orgresearchgate.net

The Strecker/Cyclization Route: A Strecker-type reaction of the piperidone with trimethylsilyl (B98337) cyanide yields an O-silylated α-hydroxy nitrile. Reduction with lithium alumohydride gives a β-amino alcohol intermediate. This intermediate is then cyclized using an agent like triphosgene (B27547) to form the fenspiride core. mdpi.comresearchgate.netsemanticscholar.org

The Nitro-Aldol Route: The piperidone undergoes a nitro-aldol condensation with nitromethane. The resulting nitro alcohol is then reduced to an amino alcohol and cyclized to yield fenspiride. mdpi.comresearchgate.net

In each of these pathways, a hydroxyl-containing intermediate is formed (β-hydroxy ester, β-amino alcohol, or nitro alcohol). These intermediates present opportunities for modification before the final ring-closing step, allowing for the elaboration of various derivatives.

Table 3: Fenspiride Synthetic Routes and Key Intermediates

| Route Name | Key Reagents | Key Intermediate | Potential for Modification | Reference |

|---|---|---|---|---|

| Reformatsky/Curtius | Zinc, Ethyl bromoacetate, NaNO2 | β-Hydroxy ester (44) | Hydroxyl group is essential for cyclization. | mdpi.compreprints.orgresearchgate.net |

| Strecker Synthesis | Trimethylsilyl cyanide, LiAlH4 | β-Amino alcohol (47) | Hydroxyl group can be modified prior to cyclization. | mdpi.comresearchgate.netsemanticscholar.org |

Stereoselective Synthesis Methodologies for Chiral this compound Analogs

The introduction of a hydroxyl group at the C-2 position of fenspiride creates a new chiral center. Consequently, controlling the stereochemistry of this center is a critical aspect of synthesizing specific analogs. Stereoselective synthesis can be achieved either by using chiral starting materials or by employing asymmetric reactions during the synthesis.

One promising strategy involves the chiral resolution of key intermediates. For instance, the β-amino alcohol intermediate generated in the Strecker synthesis route is chiral. mdpi.com This racemic intermediate could be resolved into its constituent enantiomers using classical methods with chiral acids or through enzymatic kinetic resolution.

Enzymatic kinetic resolution has been successfully applied to similar structural motifs. In the synthesis of other complex spiro-piperidine scaffolds, a racemic allylic alcohol was effectively resolved using lipase-catalyzed acylation, furnishing the separate enantiomers with high enantiomeric excess (ee). soton.ac.uk A similar enzymatic approach could be adapted to resolve hydroxylated precursors in the synthesis of this compound analogs.

Alternatively, an asymmetric synthesis approach could be employed. This might involve a stereoselective reduction of a ketone or imine precursor using a chiral catalyst or reagent to set the desired stereochemistry early in the synthetic sequence.

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a valuable template for the design and synthesis of novel derivatives with potentially enhanced or new biological activities. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Novel derivatives can be created through several strategies:

Esterification or Etherification: The hydroxyl group can be readily converted into a wide range of esters or ethers, allowing for fine-tuning of properties such as lipophilicity and metabolic stability.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, creating a different class of analog.

Substitution: The hydroxyl group can be replaced with other functional groups, such as halogens or amines, via nucleophilic substitution reactions, further diversifying the chemical space.

The synthesis of dihydropyridine (B1217469) spirocycles through semi-pinacol ring expansion demonstrates a powerful method for creating novel spirocyclic scaffolds. nih.govacs.org This strategy, which can be initiated from hydroxycycloalkylpyridines, could potentially be adapted to create new core structures related to fenspiride. nih.govacs.org Furthermore, the successful late-stage methylation of fenspiride via its hydroxylated intermediate showcases a direct pathway to a novel C-2 substituted analog. nih.gov Research into other novel hydroxy-containing heterocyclic compounds, such as 2-hydroxy-1H-indene-1,3-dione and 2-amino-5-hydroxyindole derivatives, indicates a broader interest in incorporating hydroxyl groups into pharmacologically relevant scaffolds to target various enzymes and receptors. pensoft.netnih.gov

Advanced Analytical Methodologies for 2 Hydroxy Fenspiride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-Hydroxy Fenspiride (B195470) from complex matrices such as biological fluids and pharmaceutical formulations. The choice of technique depends on the analytical objective, required sensitivity, and the nature of the sample.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS has emerged as a powerful tool for the rapid and sensitive quantification of fenspiride and its metabolites. researchgate.net This technique combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

One validated UPLC-MS/MS method for the quantification of fenspiride in human plasma involves a simple protein precipitation step with acetonitrile (B52724). walshmedicalmedia.com The separation is achieved on an ACQUITY UPLC® BEH C18 column using a gradient mobile phase of acetonitrile and water, both containing 0.2% formic acid. researchgate.netwalshmedicalmedia.com Detection by positive electrospray ionization (ESI) and monitoring of specific mass-to-charge ratio (m/z) transitions allows for high selectivity. researchgate.net For fenspiride, the transition monitored is m/z 261→105. walshmedicalmedia.com A similar approach can be adapted for 2-Hydroxy Fenspiride.

The advantages of UPLC-MS/MS include short analysis times, high throughput, and excellent sensitivity, with lower limits of quantification typically in the low ng/mL range. walshmedicalmedia.comresearchgate.net This makes it highly suitable for pharmacokinetic studies and bioequivalence assessments. walshmedicalmedia.comresearchgate.net

Table 1: Illustrative UPLC-MS/MS Method Parameters for Fenspiride Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) walshmedicalmedia.com |

| Mobile Phase | Gradient of acetonitrile and water (both with 0.2% formic acid) walshmedicalmedia.com |

| Flow Rate | 0.4 mL/min walshmedicalmedia.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Monitored Transition (Fenspiride) | m/z 261 → 105 walshmedicalmedia.com |

| Lower Limit of Quantification | 2 ng/mL walshmedicalmedia.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes

GC-MS is another robust technique for the analysis of fenspiride and its metabolites. univ.kiev.ua However, due to the low volatility of these compounds, a derivatization step is often necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. researchgate.net Trimethylsilyl (B98337) (TMS) derivatization is a common approach. researchgate.netresearchgate.net

The process typically involves extraction of the analytes from the biological matrix, followed by evaporation and reaction with a silylating agent. researchgate.net The resulting TMS derivatives are then introduced into the GC-MS system. The positive ion electron ionization mass spectra of the TMS derivatives provide valuable structural information for identification. researchgate.net

GC-MS has been successfully used to detect fenspiride and its metabolites in equine plasma and urine. researchgate.net The sample preparation for this method can be complex, often involving solid-phase extraction (SPE). researchgate.net

Table 2: General GC-MS Protocol Steps

| Step | Description |

| 1. Sample Preparation | Extraction of the analyte from the matrix (e.g., LLE or SPE). researchgate.netoiirj.org |

| 2. Derivatization | Conversion of the analyte to a volatile derivative (e.g., TMS ether). researchgate.net |

| 3. GC Separation | Separation of the derivatized analytes on a capillary column based on their boiling points and interactions with the stationary phase. etamu.edu |

| 4. MS Detection | Ionization and fragmentation of the separated compounds, followed by mass analysis to provide a unique mass spectrum for identification. etamu.edu |

Method Development and Validation Protocols for this compound

The development and validation of analytical methods for this compound are critical to ensure reliable and accurate results. vulcanchem.com These protocols are established following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Validation parameters typically include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net For fenspiride, linearity has been established in ranges such as 1.0 to 100.0 µg/ml. researchgate.net

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery. researchgate.net For fenspiride, average recoveries have been reported between 99.3% and 101.9%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net For fenspiride, an LOQ of 2 ng/mL in plasma has been reported. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. oiirj.org

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. rsc.org For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the presence of the hydroxyl group on the phenyl ring and its specific position (ortho). libretexts.org The protons on the carbon adjacent to the hydroxyl group would exhibit a characteristic downfield shift. libretexts.org The hydroxyl proton itself often appears as a broad singlet, the position of which can be confirmed by a D₂O exchange experiment. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for the carbon atom attached to the hydroxyl group, with its chemical shift indicating the presence of the electron-withdrawing oxygen atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of this compound with a high degree of confidence.

By comparing the experimentally determined accurate mass with the theoretical mass calculated from the molecular formula (C₁₅H₂₀N₂O₃), the identity of the compound can be unequivocally confirmed. weblivelink.com HRMS is particularly valuable when coupled with liquid chromatography (LC-HRMS), as it combines the separation power of LC with the high specificity of accurate mass measurement. vulcanchem.com This is instrumental in distinguishing between isomers, such as 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Fenspiride, which have the same nominal mass but different exact masses and chromatographic retention times. weblivelink.com

Application of this compound as an Analytical Reference Standard

This compound serves as a critical analytical reference standard in several areas of pharmaceutical research and quality control. vulcanchem.comaxios-research.com As a known metabolite of fenspiride, its availability in a highly purified form is essential for the development and validation of sensitive and specific analytical methods. vulcanchem.comweblivelink.com These methods are necessary for accurately detecting and quantifying fenspiride and its metabolites in various biological matrices and pharmaceutical preparations. vulcanchem.com

The primary applications of this compound as a reference standard include:

Method Development and Validation: It is used to establish and validate the performance of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring they can accurately measure the compound. vulcanchem.com

Metabolic and Pharmacokinetic Studies: The reference standard is indispensable for identifying and quantifying the metabolites of fenspiride in biological samples, which helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. vulcanchem.comnih.gov

Quality Control (QC): In the manufacturing of fenspiride-containing medications, this compound is used as a standard to identify and control for impurities and degradation products, ensuring the final product meets regulatory standards for purity and stability. vulcanchem.comweblivelink.com

Structure-Activity Relationship (SAR) Analysis: By comparing the biological activity of this compound with the parent drug and other hydroxylated derivatives (e.g., 3-hydroxy and 4-hydroxy fenspiride), researchers can investigate how the position of the hydroxyl group influences the compound's therapeutic effects. vulcanchem.com

| Application Area | Role of this compound Reference Standard | Relevant Analytical Techniques |

| Method Development | To establish system suitability, specificity, and sensitivity. | HPLC, UPLC-MS/MS researchgate.netwalshmedicalmedia.com |

| Pharmacokinetic Studies | As a comparator for identifying and quantifying metabolites in plasma and urine. | GC-MS, LC-MS/MS nih.govwalshmedicalmedia.com |

| Pharmaceutical QC | To identify and quantify known impurities and related substances in drug products. weblivelink.com | HPLC, UPLC univ.kiev.uaitmedicalteam.pl |

| SAR Studies | To provide a baseline for comparing the biological properties of fenspiride isomers. vulcanchem.com | Various bioassay techniques |

This table summarizes the key applications of this compound as an analytical reference standard in pharmaceutical science.

Identification and Quantification of Degradation Products Related to this compound

The stability of a drug product is a critical quality attribute, and regulatory bodies require the development of stability-indicating assay methods (SIAMs) to monitor it. nih.govijpsr.com These methods must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress conditions, thereby ensuring the safety and efficacy of the medication. nih.govijpsr.com

For fenspiride and its derivatives like this compound, forced degradation studies are performed to intentionally degrade the sample under various stress conditions. itmedicalteam.plnih.gov This helps to identify potential degradation pathways and develop analytical methods capable of resolving the API from all potential impurities. gsconlinepress.com Common stress conditions include:

Acidic Hydrolysis (e.g., 0.1 N HCl) scirp.org

Basic Hydrolysis (e.g., 0.1 N NaOH) scirp.org

Oxidative Degradation (e.g., 3% H₂O₂) scirp.org

Thermal Stress (e.g., 60°C) scirp.org

Photolytic Stress (exposure to light as per ICH Q1B) scirp.org

Chromatographic techniques, particularly reversed-phase HPLC and Ultra-Performance Liquid Chromatography (UPLC), are the most common choices for stability-indicating assays due to their high resolving power. univ.kiev.uanih.gov In the context of fenspiride, studies have identified degradation products such as fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine (B6355638) hydrochloride (PHAP). itmedicalteam.plnih.govresearchgate.net A validated SIAM must be able to specifically quantify fenspiride in the presence of these and other potential degradants. nih.gov

One such method developed for fenspiride hydrochloride in an oral solution utilized a dual-gradient HPLC system. nih.gov This method demonstrated good specificity in separating fenspiride from its degradation products formed under acidic, basic, and oxidative conditions. nih.govresearchgate.net The validation of these methods typically includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govscirp.org

| Parameter | Example Chromatographic Conditions for Fenspiride Degradation Analysis |

| Technique | Dual-gradient reversed-phase HPLC nih.gov |

| Mobile Phase | Gradient elution with two buffers: Buffer 1 (pH 4.5):Methanol (90:10, v/v) and Buffer 2 (pH 2.9):Acetonitrile:Methanol (65:15:10, v/v/v). nih.gov |

| Flow Rate | 1.5 mL/min nih.gov |

| Column | C18 column (e.g., Zorbax Eclipse XDB-C18) univ.kiev.ua |

| Detection | UV detection at 210 nm univ.kiev.ua |

| Linearity Range | 0.5–2 µg/mL nih.gov |

| Limit of Quantification | 0.19–0.332 µg/mL nih.gov |

This table presents typical parameters for an HPLC method designed to identify and quantify degradation products of fenspiride, which would be applicable for analyzing the stability of this compound.

The identification of unknown degradation products often requires hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), which provides structural information about the impurities. vulcanchem.comnih.gov By analyzing the mass-to-charge ratio (m/z) of the degradation products, their molecular structures can be elucidated. mdpi.com

Metabolic Pathways and Biotransformation of Fenspiride and Its 2 Hydroxylated Metabolite

In Vitro Metabolic Studies of Fenspiride (B195470) Leading to 2-Hydroxy Fenspiride

In vitro studies are fundamental in elucidating the metabolic fate of xenobiotics like fenspiride. These studies, often utilizing liver microsomes or hepatocytes, provide a controlled environment to identify the enzymes and reactions involved in drug metabolism.

Role of Cytochrome P450 Enzymes in Aromatic Hydroxylation

The conversion of fenspiride to this compound is a classic example of aromatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govrsc.orgresearchgate.netnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of drugs and other foreign compounds. rsc.org The mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the aromatic ring of the substrate, in this case, fenspiride. nih.gov While the specific CYP isoforms responsible for fenspiride hydroxylation are not definitively identified in the provided context, CYP enzymes are known to be the primary drivers of such reactions. nih.govrsc.orgresearchgate.netnih.govnucleos.com The process of aromatic hydroxylation can proceed through different mechanisms, including the formation of an arene oxide intermediate (the NIH shift mechanism) or by electrophilic attack of the highly reactive ferryl-oxo intermediate (Compound I) on the aromatic π system. nih.gov

Investigation of Phase I and Phase II Metabolites

The metabolism of fenspiride is not limited to hydroxylation. It undergoes both Phase I functionalization and Phase II conjugation reactions. lotterypolicy.comnih.govscience.gov Phase I reactions, such as oxidation, introduce or expose functional groups on the parent molecule. lotterypolicy.comnih.govscience.gov In the case of fenspiride, in addition to aromatic hydroxylation, oxidation can also occur on the heterocyclic substructures. lotterypolicy.comnih.govscience.gov

Following Phase I metabolism, the resulting metabolites, including this compound, can undergo Phase II conjugation. This process involves the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the newly formed functional groups, increasing the water solubility of the metabolites and facilitating their excretion from the body. nih.gov Studies on fenspiride have identified both Phase I and Phase II metabolites in various biological fluids. lotterypolicy.comnih.govscience.gov

Pre-clinical In Vivo Metabolic Profiling of this compound

Pre-clinical in vivo studies, typically conducted in animal models, are crucial for understanding the metabolic profile of a drug in a whole-organism context. wuxiapptec.comadmescope.comevotec.compharmaron.commdpi.com These studies provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites. wuxiapptec.comadmescope.comevotec.compharmaron.commdpi.com

In studies involving horses, fenspiride was found to be metabolized extensively, with seven different metabolites, including a major phenolic metabolite, being detected in urine after enzymatic deconjugation. lotterypolicy.comnih.govscience.govscience.gov This major phenolic metabolite, likely a hydroxylated derivative such as this compound, was detectable in urine for up to 72 hours post-administration, making it a key analyte for monitoring fenspiride use. lotterypolicy.comnih.govscience.govscience.gov The parent fenspiride was detectable for a shorter duration, up to 24 hours in plasma and urine. lotterypolicy.comnih.gov

Comparative Metabolomic Analysis of Fenspiride and its Hydroxylated Analogs

Metabolomics allows for a comprehensive analysis of all metabolites present in a biological sample, providing a snapshot of the metabolic state. mdpi.com Comparative metabolomics of fenspiride and its hydroxylated analogs can reveal important differences in their metabolic fates and potential biological activities.

Enzymatic Deconjugation and Detection of Phenolic Metabolites

As many metabolites, including phenolic derivatives like this compound, are excreted as conjugates (e.g., glucuronides or sulfates), enzymatic deconjugation is a critical step in their detection and quantification. lotterypolicy.comnih.govscience.gov This process utilizes enzymes like β-glucuronidase and arylsulfatase to cleave the conjugate bond, releasing the free metabolite for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). lotterypolicy.comnih.govscience.govwalshmedicalmedia.com

In equine studies, enzymatic deconjugation of urine samples was essential to reveal the full spectrum of fenspiride's Phase I metabolites, including the major phenolic metabolite. lotterypolicy.comnih.govscience.gov This approach significantly increases the window of detection for fenspiride administration. lotterypolicy.comnih.govscience.gov

Oxidative Metabolism Mechanisms for Spirocyclic and Heterocyclic Compounds

Fenspiride is classified as an oxazolidinone spiro compound. wikipedia.org The metabolism of spirocyclic and heterocyclic compounds often involves complex oxidative pathways. tandfonline.comucl.ac.uknih.govrsc.orgnih.gov The unique three-dimensional structure of spiro compounds can influence their interaction with metabolic enzymes and, consequently, their metabolic fate. tandfonline.comnih.gov

Oxidative metabolism of such compounds can occur at various sites, including the spirocyclic core and any associated heterocyclic or aromatic rings. lotterypolicy.comnih.govscience.gov For instance, research on other spirocyclic compounds has shown that modifications to different parts of the molecule can be explored to improve metabolic stability. ucl.ac.uk The study of fenspiride's metabolism, revealing oxidation on both the aromatic and heterocyclic portions, aligns with the expected metabolic pathways for this class of compounds. lotterypolicy.comnih.govscience.gov

Molecular and Cellular Mechanisms of Action Associated with 2 Hydroxy Fenspiride

Investigation of Receptor Binding Profiles and Ligand Interactions

While specific receptor binding studies for 2-Hydroxy Fenspiride (B195470) are not extensively documented in publicly available literature, the profile of its parent compound, fenspiride, provides a foundational understanding. Fenspiride is known to be an antagonist at α1-adrenergic and H1-histamine receptors. chemicalbook.comersnet.orgchemicalbook.com The introduction of a hydroxyl group at the 2-position on the phenyl ring of the fenspiride molecule could potentially influence its binding affinity and selectivity for these and other receptors. vulcanchem.com This structural change may enhance hydrogen bonding interactions with amino acid residues within the receptor's binding pocket, potentially altering its pharmacological profile compared to fenspiride. vulcanchem.com

The molecular structure of 2-Hydroxy Fenspiride, featuring an oxazolidinone spiro system linked to a piperidine (B6355638) ring and a phenethyl group with a hydroxyl substituent, is central to its potential ligand interactions. vulcanchem.com The hydroxyl group's position is a key factor in structure-activity relationship analyses, which compare it with other hydroxylated derivatives to understand how positional isomerism affects biological activity. vulcanchem.com

Table 1: Receptor Binding Profile of Fenspiride (Parent Compound)

| Receptor | Action | Relevance |

|---|---|---|

| α1-adrenergic receptor | Antagonist | May contribute to its effects on bronchial smooth muscle and secretions. |

Modulation of Intracellular Signaling Pathways by this compound

Direct studies on how this compound modulates intracellular signaling pathways are limited. However, based on the actions of its parent compound, fenspiride, it is plausible that it could influence several key signaling cascades. Fenspiride's antagonism of H1-histamine and α1-adrenergic receptors suggests an impact on downstream pathways associated with these receptors, such as those involving G-proteins, phospholipase C, and inositol (B14025) phosphates, which ultimately regulate intracellular calcium levels and protein kinase C activity.

Furthermore, fenspiride has been shown to inhibit the release of tachykinins, which are neuropeptides involved in neurogenic inflammation and bronchoconstriction. chemicalbook.comchemicalbook.com This suggests a potential modulatory effect on signaling pathways in sensory nerves. ersnet.org The hydroxylation in this compound might alter its ability to penetrate cell membranes and interact with components of these signaling pathways, potentially leading to a modified pharmacological response.

Enzymatic Inhibition and Activation Studies

The enzymatic inhibition profile of this compound is largely inferred from studies on fenspiride. These investigations have focused on enzymes involved in inflammatory and bronchoconstrictive processes.

Phosphodiesterase Enzyme Family Modulation

Fenspiride is recognized as an inhibitor of several phosphodiesterase (PDE) isoenzymes, particularly PDE3, PDE4, and PDE5. vulcanchem.commedchemexpress.commedchemexpress.comwikipedia.org These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in the relaxation of bronchial smooth muscle and the inhibition of inflammatory cell activity. By inhibiting these PDEs, fenspiride can increase intracellular levels of cAMP and cGMP, leading to bronchodilation and anti-inflammatory effects. Fenspiride shows less than 25% inhibition of PDE1 and PDE2 activities at concentrations up to 1000 μM. medchemexpress.com

Table 2: Phosphodiesterase Inhibition by Fenspiride (Parent Compound)

| Enzyme | -log IC50 | Reference |

|---|---|---|

| PDE3 | 3.44 | vulcanchem.commedchemexpress.commedchemexpress.comwikipedia.org |

| PDE4 | 4.16 | vulcanchem.commedchemexpress.commedchemexpress.comwikipedia.org |

Cyclo-oxygenase Activity Investigations

Some studies have suggested that fenspiride may exert part of its anti-inflammatory effects through the inhibition of cyclo-oxygenase (COX) activity. ersnet.org COX enzymes (COX-1 and COX-2) are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. gpnotebook.comwikipedia.orgnih.gov Inhibition of COX activity would reduce the production of these pro-inflammatory molecules. The impact of the 2-hydroxy substitution on this potential activity has not been specifically elucidated.

Phospholipase A2 Pathway Analysis

The anti-inflammatory action of fenspiride may also involve the phospholipase A2 (PLA2) pathway. mdpi.com PLA2 enzymes catalyze the release of arachidonic acid from membrane phospholipids, which is the precursor for the synthesis of both prostaglandins (via the COX pathway) and leukotrienes (via the lipoxygenase pathway). nih.govwikipedia.orgnih.gov By potentially modulating PLA2 activity, fenspiride could reduce the availability of arachidonic acid and thereby inhibit the production of a broad range of inflammatory mediators. The influence of the hydroxyl group in this compound on this pathway remains a subject for further investigation.

Membrane Interaction Studies of this compound

While direct membrane interaction studies for this compound are not widely published, research on its parent compound, fenspiride, provides some insights. Studies on model lipid membranes have shown that fenspiride can interact with and alter the properties of the lipid bilayer. researchgate.net Specifically, fenspiride has been observed to decrease the pretransition and gel-to-liquid crystal phase transition temperatures of dipalmitoylphosphatidylcholine (DPPC) membranes, indicating an increase in membrane fluidity. researchgate.net

Fluorescence Spectroscopy and Calorimetry Investigations with Model Lipid Membranes

Differential scanning calorimetry (DSC) and fluorescence spectroscopy are key techniques used to study the effects of exogenous molecules on the properties of lipid bilayers. In studies investigating the influence of fenspiride, the parent compound of this compound, on DPPC membranes, both methods revealed significant interactions. tandfonline.comresearchgate.net

DSC studies on multilamellar structures of hydrated DPPC demonstrated that the presence of the compound alters the phase transition behavior of the lipid bilayer. tandfonline.com Specifically, it was observed to decrease the temperatures of both the pretransition (from the gel phase to the ripple phase) and the main phase transition (from the ripple phase to the liquid crystalline phase). tandfonline.comresearchgate.nettandfonline.com This suggests that the compound interacts with the lipid molecules, disrupting the ordered packing of the acyl chains and facilitating the transition to a more fluid state at lower temperatures.

Fluorescence spectroscopy, utilizing environment-sensitive probes, corroborates the findings from calorimetry. These probes can report on the local environment within the lipid bilayer, such as microviscosity and polarity. Investigations using these techniques have shown that the compound causes fluidization of the membrane in both the gel and liquid crystalline phases. researchgate.nettandfonline.com

The table below summarizes the effect on the phase transition temperatures of DPPC membranes.

| Phase Transition | Effect of Compound's Presence |

| Pretransition (Gel to Ripple) | Temperature Decrease |

| Main Phase Transition (Gel to Liquid Crystalline) | Temperature Decrease |

Impact on Membrane Fluidity and Phase Transitions

The data obtained from calorimetry and spectroscopy indicate that this compound has a fluidizing effect on model lipid membranes. By lowering the phase transition temperatures, it effectively increases the fluidity of the membrane at a given temperature. This perturbation is more pronounced in the gel phase but is also observed in the liquid crystalline phase. researchgate.nettandfonline.com

An interesting finding is the extension of the temperature range of the ripple phase. tandfonline.comresearchgate.net The ripple phase (Pβ') is an intermediate phase between the ordered gel phase (Lβ') and the disordered liquid crystalline phase (Lα). The stabilization and extension of this phase suggest a specific interaction with the lipid headgroups or the interface between the hydrophobic core and the aqueous environment.

The table below outlines the observed impacts on membrane properties.

| Membrane Property | Observed Impact |

| Fluidity (Gel Phase) | Increased |

| Fluidity (Liquid Crystalline Phase) | Increased |

| Pretransition Temperature | Decreased |

| Main Phase Transition Temperature | Decreased |

| Ripple Phase Temperature Range | Extended |

| Cooperativity of Phase Transitions | Decreased |

Structure Activity Relationship Sar and Computational Studies of 2 Hydroxy Fenspiride

Elucidation of Structure-Activity Relationships for 2-Hydroxy Fenspiride (B195470) Scaffold

The structure-activity relationship (SAR) for the 2-Hydroxy Fenspiride scaffold investigates how modifications to its chemical structure influence its biological activity. The core of this molecule is a spirocyclic system, a feature known to impart conformational rigidity and three-dimensionality, which can enhance biological activity and target selectivity. researchgate.net The presence and position of the hydroxyl group are critical determinants of the molecule's interactions with biological targets.

Studies on related compounds with hydroxyl groups have demonstrated the significance of this functional group in biological activity. For instance, in a series of kaurane (B74193) diterpenes, the presence of an allylic hydroxyl group was a key feature for acetylcholinesterase inhibition. scielo.br Similarly, for certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives, the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment is considered an important pharmacophore for anti-inflammatory and analgesic activities. mdpi.com

While specific SAR studies directly on the this compound scaffold are not extensively detailed in the public domain, general principles suggest that the position of the hydroxyl group on the fenspiride backbone would significantly alter its binding affinity and selectivity for various receptors and enzymes. The introduction of this polar group can lead to new hydrogen bonding interactions with target proteins, potentially altering the pharmacological profile compared to the parent compound, Fenspiride. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov For this compound, QSAR models can be developed to predict its pharmacological properties based on its structural features. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship with a specific biological endpoint. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. These methods are instrumental in understanding the interactions of this compound with biological systems.

Molecular Docking Simulations for Target Identification

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. japsonline.com This technique can be employed to identify potential biological targets for this compound by simulating its interaction with the binding sites of various proteins. The process involves generating multiple conformations of the ligand and scoring their fit within the receptor's active site based on factors like binding energy. phcogj.com

For instance, in studies of other compounds, molecular docking has been used to predict binding modes to enzymes like cyclooxygenases and lipoxygenases, providing insights into their anti-inflammatory potential. mdpi.com Similarly, docking studies could reveal how the hydroxyl group of this compound influences its binding to targets implicated in respiratory diseases, such as histamine (B1213489) H1 receptors or other inflammatory mediators. e-lactancia.org

Molecular Dynamics Simulations for Ligand-Protein and Ligand-Membrane Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its environment over time. nih.gov These simulations can be used to study the stability of the this compound-protein complex predicted by docking and to analyze its interactions with biological membranes. researchgate.netnih.gov

MD simulations can reveal the flexibility of the ligand and the protein upon binding and can help in understanding the detailed molecular and thermodynamic descriptions of these interactions. researchgate.netnih.gov For example, MD simulations have been used to study the interaction of fenspiride with model lipid membranes, showing that it can fluidize the membrane in both gel and liquid crystalline phases. researchgate.net Similar studies with this compound could elucidate its membrane permeability and its potential to interact with membrane-bound proteins.

In Silico Prediction of Pharmacological Profiles

A study on fenspiride utilized in silico action potential modeling to create a risk profile related to its cardiac effects. scaptest.com This approach, part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, involves evaluating the drug's effect on key ion channels. scaptest.com Similar in silico assessments for this compound could provide valuable insights into its potential pharmacological and toxicological profile.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) can have a profound impact on its biological activity. The spirocyclic nature of the fenspiride scaffold introduces significant conformational rigidity. researchgate.netresearchgate.net

Conformational analysis of this compound would involve identifying the most stable low-energy conformations that the molecule can adopt. This is crucial as only specific conformations may be able to bind effectively to a biological target. The introduction of the hydroxyl group can influence the preferred conformation due to intramolecular hydrogen bonding possibilities.

Furthermore, if the hydroxylation occurs at a chiral center, it would result in stereoisomers (enantiomers or diastereomers). It is well-established in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities and metabolic fates. Therefore, the stereochemistry of the hydroxyl group in this compound would be a critical factor in determining its specific interactions with chiral biological macromolecules like proteins and enzymes.

Future Research Directions and Translational Perspectives for 2 Hydroxy Fenspiride

Development of Advanced Synthetic Routes for High-Purity 2-Hydroxy Fenspiride (B195470)

The availability of high-purity 2-Hydroxy Fenspiride is essential for its use as an analytical standard and for comprehensive pharmacological evaluation. While specific synthetic routes for this compound are not extensively detailed in current literature, several established methods for synthesizing the parent compound, fenspiride, offer a foundation for developing such routes.

Early syntheses of fenspiride started from 1-phenethyl piperidin-4-one. mdpi.comresearchgate.net One approach involved a Reformatsky reaction with ethyl bromoacetate (B1195939), followed by conversion to a hydrazide and a Curtius rearrangement to form the oxazolidinone ring. mdpi.comresearchgate.net An alternative method employed a Strecker-type reaction on the same starting ketone, followed by reduction and cyclization. mdpi.comresearchgate.net More recently, a process designed for commercial manufacturing was developed based on a key nitro-aldol condensation reaction, which avoids hazardous reagents and produces high-purity fenspiride hydrochloride. acs.org

Future research could adapt these existing frameworks to produce this compound. Potential strategies include:

Using a Hydroxylated Starting Material: The synthesis could begin with a phenethyl group that already contains a hydroxyl moiety, which would then be carried through the synthetic sequence.

Late-Stage Oxidation: Fenspiride could be synthesized first, followed by a regioselective oxidation step to introduce the hydroxyl group at the 2-position of the phenyl ring.

Developing an efficient, scalable, and cost-effective synthesis is crucial for producing the quantities of high-purity this compound needed for detailed study. acs.orggoogle.com

Comprehensive Mechanistic Characterization at the Molecular Level

Understanding the molecular mechanism of this compound is critical to defining its pharmacological role. The parent drug, fenspiride, exhibits a complex mechanism of action, and it is plausible that its hydroxylated metabolite shares some of these activities, albeit with potentially different potencies.

Fenspiride's known effects include:

Anti-inflammatory activity: It reduces the production of inflammatory mediators like cytokines and arachidonic acid derivatives. e-lactancia.org

H1-receptor antagonism: It competitively inhibits histamine (B1213489) H1-receptors. ersnet.org

α-adrenergic receptor blockade: This action contributes to reducing secretion from bronchial glands.

Inhibition of neurogenic pathways: It can inhibit cholinergic and tachykininergic neurotransmission in the airways, reducing bronchoconstriction and mucus secretion. ersnet.orgnih.gov

Future research should focus on a comprehensive in-vitro characterization of this compound. This would involve a battery of binding and functional assays to determine its affinity and efficacy at histamine, adrenergic, and other relevant receptors. The addition of a polar hydroxyl group could alter its binding characteristics or its ability to cross cell membranes, potentially modifying its activity profile compared to fenspiride. researchgate.net

Exploration of Novel Biological Targets for this compound

The structural modification introduced by hydroxylation may cause this compound to interact with biological targets not affected by the parent drug. Identifying these novel targets is a key research direction that could uncover new therapeutic possibilities or explain potential off-target effects.

Methodologies for novel target identification include:

High-Throughput Screening (HTS): Screening this compound against large panels of known biological targets, such as receptors, enzymes, and ion channels, can rapidly identify potential interactions. nih.gov

Phenotypic Screening: Assessing the compound's effect on cell behavior (e.g., viability, proliferation, differentiation) in various cell-based models can reveal its functional effects, which can then be traced back to specific molecular targets. nih.gov

Computational Approaches: In-silico methods like molecular docking and virtual screening can predict binding affinities of this compound to a wide range of protein structures, helping to prioritize targets for experimental validation.

Discovery of novel targets would not only enhance our understanding of this specific metabolite but could also open avenues for the development of new drugs inspired by its structure.

Role of Hydroxylated Metabolites in Overall Compound Pharmacology

Fenspiride is known to undergo extensive biotransformation in the body, primarily through Phase I oxidation and Phase II conjugation pathways. nih.gov Studies have identified multiple metabolites resulting from oxidation on both the aromatic and heterocyclic parts of the molecule. nih.govscience.gov This indicates that the pharmacological and toxicological profile of fenspiride administration is likely the composite effect of the parent drug and its various metabolites.

Is this compound pharmacologically active, and if so, does its activity profile mirror that of fenspiride?

Does this metabolite contribute significantly to the therapeutic effects or to any adverse effects associated with the parent drug?

What are the relative plasma concentrations and half-lives of fenspiride and its major hydroxylated metabolites?

Answering these questions is vital for a complete understanding of fenspiride's disposition and action in the body.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Modern "omics" technologies offer powerful, systems-level approaches to investigate the effects of chemical compounds. d-nb.info Integrating these technologies into the study of this compound can provide a holistic understanding of its biological impact. nih.govmdpi.com

Metabolomics: This technology can be used to create a detailed map of fenspiride's biotransformation. mdpi.com By analyzing biological samples (e.g., plasma, urine) after fenspiride administration, metabolomics can identify and quantify the full spectrum of metabolites, including this compound and its downstream products, providing a clear picture of metabolic pathways. nih.gov

Proteomics: Proteomics can be employed to identify the protein targets of this compound. By comparing the proteome of cells or tissues treated with the compound to untreated controls, researchers can identify changes in protein expression levels or post-translational modifications, offering clues to the compound's mechanism of action. nih.gov

Integrated Multi-Omics: The true power lies in integrating different omics datasets. d-nb.info For instance, combining metabolomics and proteomics data can link the presence of this compound to specific changes in protein networks and cellular pathways. Adding transcriptomics (analyzing gene expression) can further connect these changes to the regulation of gene activity, providing a comprehensive, multi-layered view of the metabolite's biological effects from gene to function.

Such an integrated approach will be instrumental in fully characterizing the molecular pharmacology of this compound and its role as a drug metabolite.

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which 2-Hydroxy Fenspiride exerts its antitussive and antibronchoconstrictor effects?

- Methodological Answer : Studies in guinea pigs demonstrate that this compound inhibits sensory C-fiber pathways, reducing neurokinin release and cholinergic bronchoconstriction. For example, aerosolized fenspiride (1 mg·mL⁻¹) reversed capsaicin-induced bronchoconstriction by 58% in guinea pigs, likely via prejunctional inhibition of neuropeptide release . Researchers should validate these mechanisms using isolated bronchial tissue models and measure neurokinin levels via HPLC or ELISA.

Q. What experimental models are commonly used to evaluate this compound’s efficacy?

- Methodological Answer : Conscious guinea pig models are standard for assessing antitussive and bronchorelaxant effects. Capsaicin (30 µM) or citric acid aerosols induce cough and bronchoconstriction, with Raw (airway resistance) measured via plethysmography. For example, Raw increased from 5.2 ± 0.42 to 15.0 ± 1.34 mmHg·L⁻¹·min post-capsaicin, reversed by fenspiride to 9.4 ± 1.67 mmHg·L⁻¹·min . Ensure dose-response curves are constructed for reproducibility.

Q. How should researchers design experiments to ensure reproducibility of this compound’s effects?

- Methodological Answer : Standardize administration routes (aerosol vs. intravenous) and doses (e.g., 1–10 mg·mL⁻¹ for aerosols). Include positive controls (e.g., anticholinergics) and account for variables like ventilation rate, which affects citric acid deposition . Detailed protocols for Raw measurement and statistical methods (e.g., paired Student’s t-test) must align with prior studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported efficacy of this compound across different experimental models?

- Methodological Answer : Contradictions arise from model-specific variables. For instance, intravenous fenspiride reversed citric acid-induced bronchoconstriction by 45% but had no effect on substance P-induced responses . Use in vitro tracheal preparations to isolate prejunctional (NANC inhibition at 10⁻⁶–10⁻⁴ M) vs. postjunctional (ACh inhibition at ≥10⁻⁴ M) mechanisms . Compare interspecies differences (guinea pigs vs. humans) using binding assays for receptor affinity (e.g., H1, α1) .

Q. What strategies are effective for integrating multi-omics data into this compound’s anti-inflammatory profile?

- Methodological Answer : Combine transcriptomics (e.g., NF-κB pathway modulation) with proteomics (cytokine release assays in alveolar macrophages) to map anti-inflammatory actions. For example, fenspiride reduces free radical production in guinea-pig macrophages at mmol·L⁻¹ doses . Use bioinformatics tools (e.g., STRING-DB) to link omics data to clinical outcomes, such as improved lung function in COPD patients .

Q. How can researchers address the gap between in vitro potency and clinical plasma concentrations of this compound?

- Methodological Answer : Pharmacokinetic studies show plasma levels peak at ~3×10⁻⁶ M (800 ng·mL⁻¹) during repeated dosing, yet in vitro effects require higher concentrations (e.g., 10⁻⁴ M for cholinergic inhibition) . Use ex vivo perfused lung models to simulate clinical exposure and measure CGRP release inhibition at 10⁻⁵ M . Adjust dosing regimens in animal models to mirror human Cmax values.

Q. What analytical methods are optimal for quantifying this compound and its metabolites in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for high sensitivity. Validate methods using spiked plasma samples, ensuring detection limits <10 ng·mL⁻¹. Include internal standards (e.g., deuterated fenspiride) to correct for matrix effects. For tissue distribution studies, homogenize lung/bronchial samples and extract lipides via Folch’s method .

Guidelines for Methodological Rigor

- Reproducibility : Document raw data in appendices (e.g., large tables of airway resistance) and reference primary literature for known compounds .

- Statistical Reporting : Use SEM for error margins and paired t-tests for within-group comparisons .

- Ethical Compliance : For clinical extrapolation, align animal dosing with human-equivalent calculations and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.